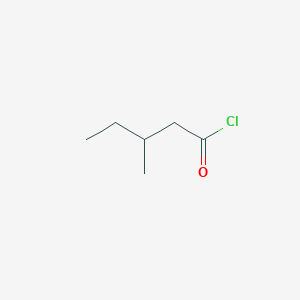

3-Methylpentanoyl Chloride

Übersicht

Beschreibung

3-Methylpentanoyl Chloride , also known as Isobutyryl Chloride , is an organic compound with the chemical formula C<sub>6</sub>H<sub>11</sub>ClO . It belongs to the class of acyl chlorides and is characterized by a chlorine atom attached to the carbonyl carbon of the acyl group. This compound is colorless, volatile, and has a pungent odor.

Synthesis Analysis

The synthesis of 3-Methylpentanoyl Chloride involves the reaction of isobutyric acid with thionyl chloride (SOCl<sub>2</sub>) . The reaction proceeds as follows:

[ \text{Isobutyric Acid} + \text{Thionyl Chloride} \rightarrow \text{3-Methylpentanoyl Chloride} + \text{HCl} ]

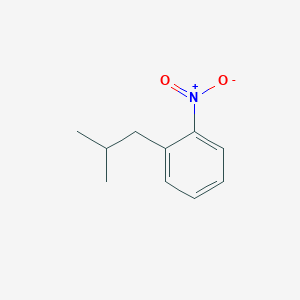

Molecular Structure Analysis

The molecular structure of 3-Methylpentanoyl Chloride consists of a six-carbon alkyl chain with a chlorine atom attached to the third carbon. The compound exhibits planar geometry around the carbonyl carbon.

Chemical Reactions Analysis

- Hydrolysis : 3-Methylpentanoyl Chloride reacts with water to form isobutyric acid and hydrochloric acid :

[ \text{3-Methylpentanoyl Chloride} + \text{H<sub>2</sub>O} \rightarrow \text{Isobutyric Acid} + \text{HCl} ]

- Reaction with Amines : It reacts with primary and secondary amines to yield N-substituted amides :

[ \text{3-Methylpentanoyl Chloride} + \text{R-NH<sub>2</sub>} \rightarrow \text{R-NH-CO-C<sub>5</sub>H<sub>10</sub>} + \text{HCl} ]

Physical And Chemical Properties Analysis

- Melting Point : Approximately -40°C

- Boiling Point : Approximately 140°C

- Solubility : Soluble in organic solvents like diethyl ether and chloroform

- Density : Approximately 0.98 g/cm<sup>3</sup>

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies in Organic Synthesis

Dunn et al. (2016) conducted a mechanistic study of the reaction between 3-methylpentanoic acid and Meldrum's acid, utilizing online NMR spectroscopy. This research revealed 3-methylpentanoyl chloride as an intermediate in the synthesis of imagabalin, an active pharmaceutical ingredient. The study provides detailed insight into the reaction mechanism, highlighting the role of 3-methylpentanoyl chloride in such synthetic processes (Dunn et al., 2016).

Heterolysis Reactions and Solvent Effects

Martins, Leitão, and Moreira (2004) examined the heterolysis reactions of 3-X-3-methylpentanes (X = Cl, Br, I) in various solvents. Their study provides insights into the behavior of compounds like 3-methylpentanoyl chloride in different solvent environments, contributing to our understanding of solvation effects in chemical reactions (Martins et al., 2004).

Electron Spin Resonance and Optical Studies

Noda, Fueki, and Kuri (1968) investigated dissociative electron attachment by acyl chlorides, including 3-methylpentanoyl chloride, in γ-irradiated organic glasses. Their findings, which included ESR and optical absorption measurements, provide valuable information about the behavior of 3-methylpentanoyl chloride under specific conditions, contributing to the field of physical organic chemistry (Noda et al., 1968).

Friedel-Crafts Reactions

Rae and Woolcock (1987) explored Friedel-Crafts reactions involving 5,5-Dimethyl-4,5-dihydrofuran-2(3H)-one, which relates to the study of compounds like 3-methylpentanoyl chloride. Their research provides insights into the reactivity of such compounds in complex organic reactions, enhancing our understanding of organic synthesis mechanisms (Rae & Woolcock, 1987).

Biochemical Applications

Cann and Liao (2009) discussed the synthesis of pentanol isomers in engineered microorganisms, where compounds like 3-methylpentanoyl chloride could play a role. This research has implications for the production of biofuels and the use of biochemical processes in industrial applications (Cann & Liao, 2009).

Safety And Hazards

- Corrosive : 3-Methylpentanoyl Chloride is corrosive to skin, eyes, and respiratory tract.

- Toxic : Inhalation or ingestion can cause severe irritation and harm.

- Flammable : It is highly flammable; avoid open flames.

- Storage : Store in a cool, dry place away from incompatible materials.

Zukünftige Richtungen

Research on 3-Methylpentanoyl Chloride could explore:

- Green Synthesis : Environmentally friendly methods for its preparation.

- Biological Applications : Investigate its potential as a drug precursor or bioactive compound.

Eigenschaften

IUPAC Name |

3-methylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMHLZVDKIJTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505627 | |

| Record name | 3-Methylpentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpentanoyl Chloride | |

CAS RN |

51116-72-4 | |

| Record name | 3-Methylpentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

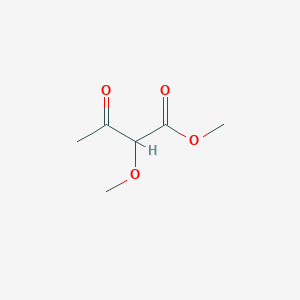

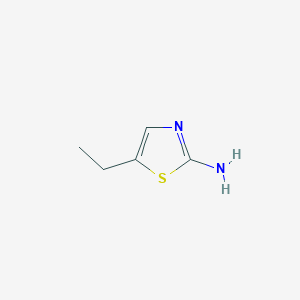

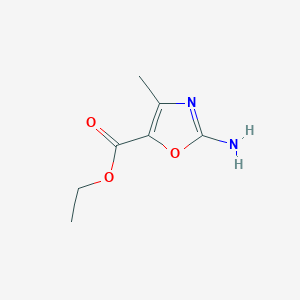

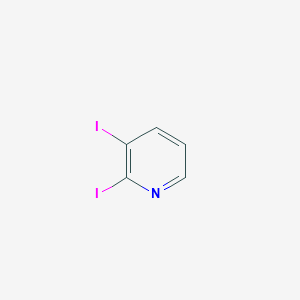

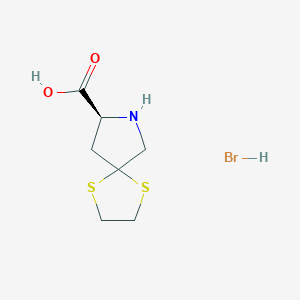

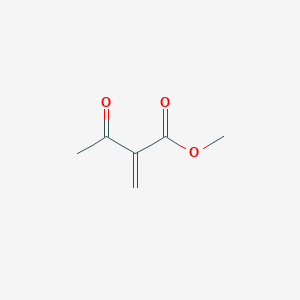

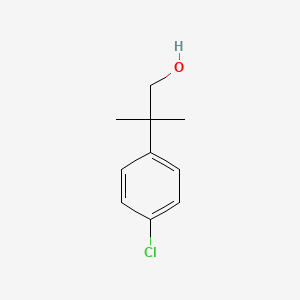

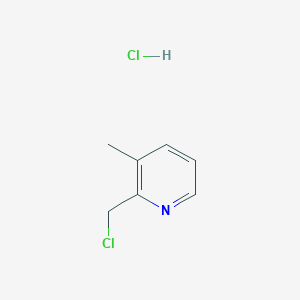

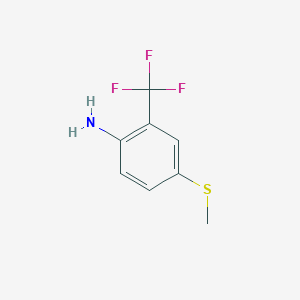

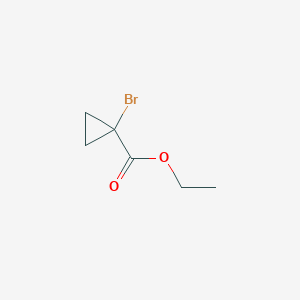

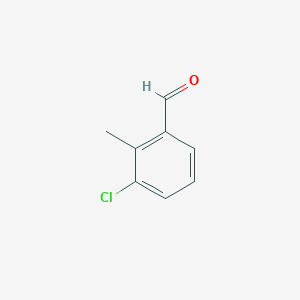

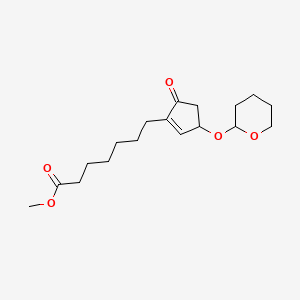

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.